molecular formula C8H16N2 B1602541 Decahydroquinoxaline CAS No. 90410-24-5

Decahydroquinoxaline

Cat. No. B1602541
CAS RN: 90410-24-5
M. Wt: 140.23 g/mol
InChI Key: MDEXMBGPIZUUBI-UHFFFAOYSA-N
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Description

Decahydroquinoxaline is a chemical compound with the molecular formula C8H16N2 . It is an off-white solid and has a molecular weight of 140.23 .


Synthesis Analysis

Decahydroquinoxaline has been prepared by several methods. For example, the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline . The method of Broadbent and Whittle resulted in nearly quantitative yields and had the cis configuration .


Molecular Structure Analysis

The molecular structure of Decahydroquinoxaline is characterized by a benzene ring and a pyrazine ring . The oxidation of both nitrogens of the pyrazine ring to obtain Quinoxaline 1,4-di-N-Oxides (QdNOs) offers it a variety of biological properties .


Chemical Reactions Analysis

Decahydroquinoxaline is involved in several chemical reactions. For example, it has been found that the preparation of decahydroquinoxaline by the method of Shultz gave a mixture of cis- and trans-decahydroquinoxaline .


Physical And Chemical Properties Analysis

Decahydroquinoxaline is an off-white solid . It has a molecular weight of 140.23 . More detailed physical and chemical properties could not be found in the available resources.

Scientific Research Applications

  • Kappa-Opioid Receptor Agonists Development : Decahydroquinoxalines have been synthesized as potent and selective κ-opioid receptor agonists. These compounds showed significant affinity for the κ-opioid receptor, and one of the compounds demonstrated anti-inflammatory activity in mouse models of dermatitis. This suggests potential applications in developing treatments for inflammatory conditions (Soeberdt et al., 2017).

  • Synthesis of Optically Active Compounds : Another study focused on synthesizing an optically active decahydro-6-isoquinolone scaffold with a quaternary stereocenter. The synthesis process involved a copper-catalyzed, L-valine amide mediated Michael reaction, followed by a Robinson annulation, hydrogenation, and subsequent steps, leading to enantiomerically pure aldehydes. This work is crucial for the development of new chemical entities in medicinal chemistry (Christoffers et al., 2004).

  • Conformationally Restricted κ-Opioid Receptor Agonists : A study prepared diastereoisomeric decahydroquinoxalines as conformationally restricted analogs of κ agonists. These compounds showed high binding affinity and selectivity over other opioid receptors. This research provides insights into the structural requirements for κ-opioid receptor affinity and could guide the development of new therapeutic agents (Molenveld et al., 2015).

  • Pharmacological Properties : The pharmacological properties of decahydroquinoxalines were fine-tuned in a study by structural modifications in various parts of the pharmacophore. This research underlines the importance of structural modifications in drug design, specifically for targeting the κ-opioid receptor (Soeberdt et al., 2017).

Safety and Hazards

The safety data sheet for Decahydroquinoxaline indicates that it is classified as having acute toxicity, oral (Category 4), H302 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEXMBGPIZUUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591551
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydroquinoxaline

CAS RN

90410-24-5
Record name Decahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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